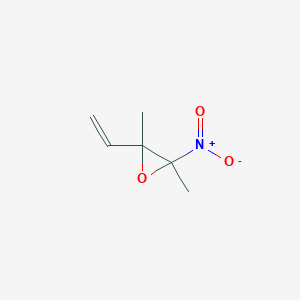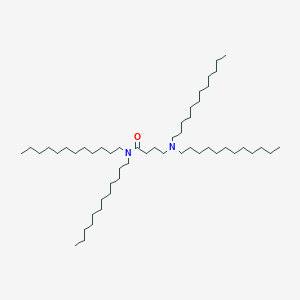
4-(Didodecylamino)-N,N-didodecylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Didodecylamino)-N,N-didodecylbutanamide is a synthetic organic compound characterized by its long alkyl chains and amide functional group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Didodecylamino)-N,N-didodecylbutanamide typically involves the reaction of didodecylamine with a suitable butanoyl chloride derivative. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The mixture is stirred at room temperature, and the product is purified using column chromatography on a basic alumina column .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Didodecylamino)-N,N-didodecylbutanamide can undergo various chemical reactions, including:
Oxidation: The long alkyl chains can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the amide group.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Didodecylamino)-N,N-didodecylbutanamide has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its potential in enhancing the bioavailability of hydrophobic drugs.
Industry: Utilized in the production of emulsifiers and stabilizers for various industrial processes
Wirkmechanismus
The mechanism of action of 4-(Didodecylamino)-N,N-didodecylbutanamide primarily involves its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the amide group can form hydrogen bonds with water molecules. This dual functionality allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Dioctylamino)-N,N-dioctylbutanamide
- 4-(Dihexylamino)-N,N-dihexylbutanamide
- 4-(Didecylamino)-N,N-didecylbutanamide
Uniqueness
4-(Didodecylamino)-N,N-didodecylbutanamide is unique due to its longer alkyl chains, which provide superior surfactant properties compared to its shorter-chain analogs. This makes it particularly effective in applications requiring strong hydrophobic interactions and stabilization of emulsions .
Eigenschaften
CAS-Nummer |
62746-34-3 |
|---|---|
Molekularformel |
C52H106N2O |
Molekulargewicht |
775.4 g/mol |
IUPAC-Name |
4-(didodecylamino)-N,N-didodecylbutanamide |
InChI |
InChI=1S/C52H106N2O/c1-5-9-13-17-21-25-29-33-37-41-47-53(48-42-38-34-30-26-22-18-14-10-6-2)49-45-46-52(55)54(50-43-39-35-31-27-23-19-15-11-7-3)51-44-40-36-32-28-24-20-16-12-8-4/h5-51H2,1-4H3 |
InChI-Schlüssel |
HHKJQPWVDQXARX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCC(=O)N(CCCCCCCCCCCC)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


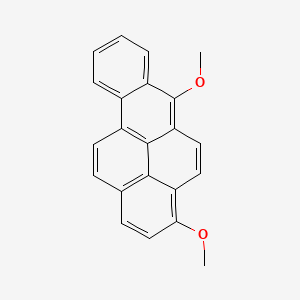

phosphanium chloride](/img/structure/B14512051.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)
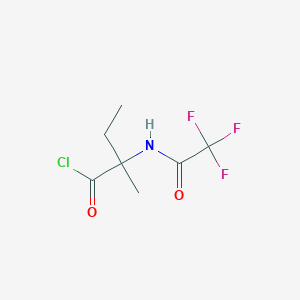
![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)
![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)

![{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate](/img/structure/B14512092.png)
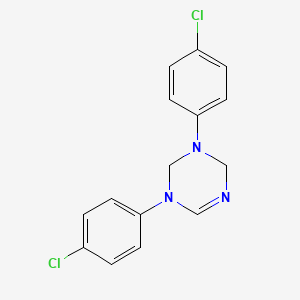

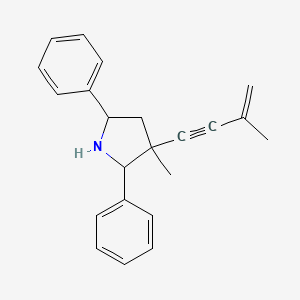
![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)
